

Application Notes and Protocols: Enantioselective Synthesis of Anagyrine Reference Standards

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Compound of Interest

Compound Name: *Anagyrine*

CAS No.: 486-89-5

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Abstract

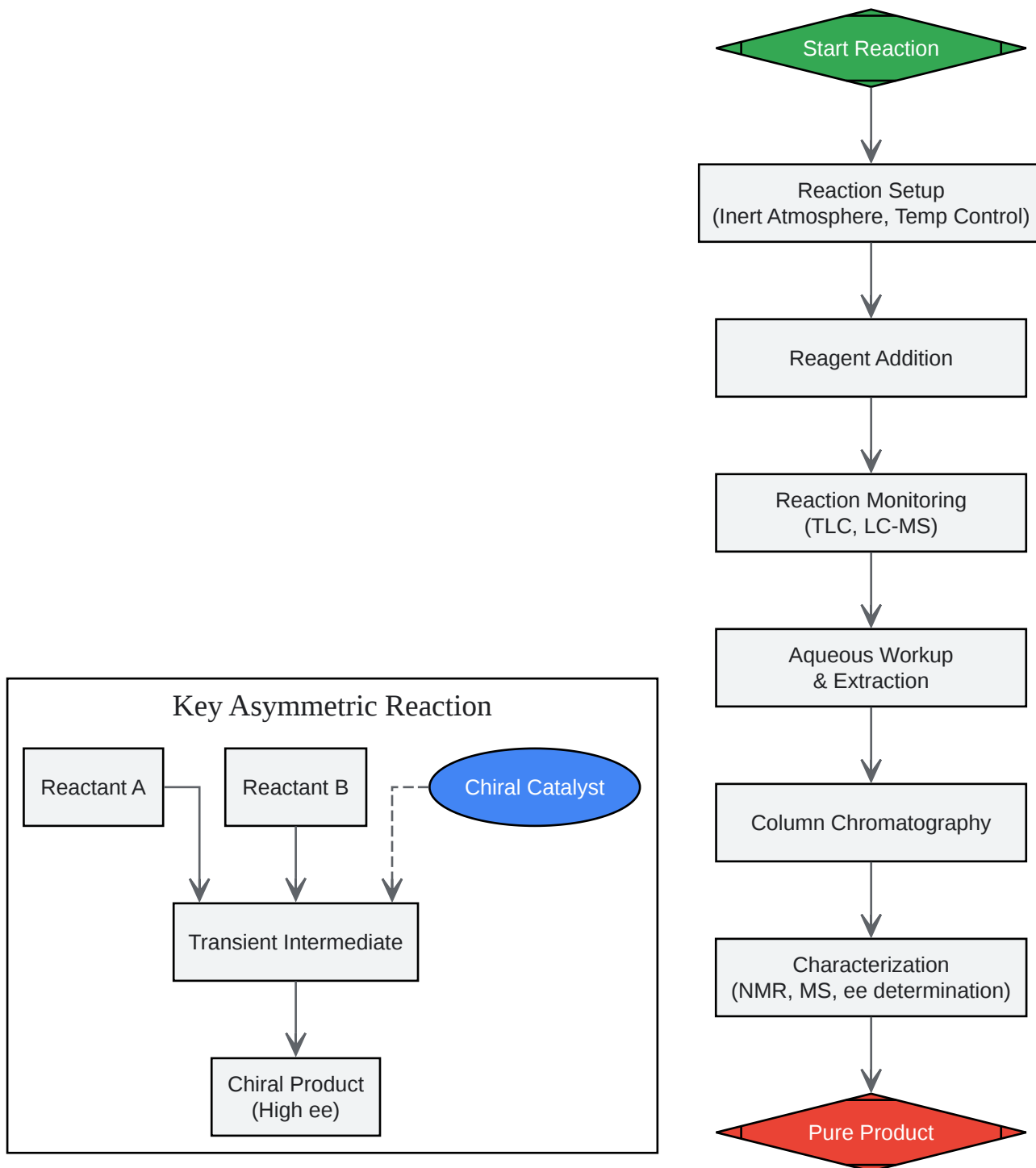
Anagyrine, a tetracyclic quinolizidine alkaloid found in various lupin species, has garnered significant interest due to its biological activity and complex stereochemical architecture. The development of robust enantioselective synthetic routes is crucial for producing stereochemically pure **anagyrine** reference standards, which are essential for analytical and pharmacological studies. This document aims to provide a comprehensive overview of a notable enantioselective synthesis of (-)-**anagyrine**, detailing the experimental protocols and summarizing the quantitative data. The synthesis described herein is based on the work of Ma and Li (2015), which represents a significant advancement in the asymmetric synthesis of this complex natural product.

Introduction

The asymmetric synthesis of complex natural products like **anagyrene** presents a formidable challenge to synthetic organic chemists. The molecule's rigid tetracyclic core and multiple stereocenters necessitate a highly controlled and efficient synthetic strategy. The enantioselective total synthesis of (-)-**anagyrene**, as reported by Ma and Li in *Organic Letters* (2015), provides an elegant solution to this challenge. Their approach establishes the key stereocenters with high fidelity and constructs the intricate ring system in a convergent manner. These application notes will delineate the key transformations and provide detailed protocols to enable the replication and adaptation of this synthesis for the preparation of **anagyrene** reference standards.

Synthetic Strategy Overview

The enantioselective synthesis of (-)-**anagyrene** by Ma and Li employs a strategy that hinges on a few key transformations to construct the tetracyclic core. A graphical representation of the logical workflow is provided below.



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